molecular formula C19H15ClN4O3 B5553020 methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate

methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate

Cat. No.: B5553020
M. Wt: 382.8 g/mol
InChI Key: QWFGLSRQTVAUCC-SRZZPIQSSA-N
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Description

Methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate is a useful research compound. Its molecular formula is C19H15ClN4O3 and its molecular weight is 382.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.0832680 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H18ClN5O3
  • Molecular Weight : 397.83 g/mol

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. For instance, a study demonstrated that derivatives of pyrazole exhibited significant inhibitory effects on various cancer cell lines, including epidermoid carcinoma (HEP2) and colon cancer cells. These compounds showed better efficacy compared to traditional chemotherapeutics like doxorubicin .

Table 1: Anticancer Efficacy Comparison

CompoundCell LineIC50 (µM)Reference
Methyl 4-(2-{...})HEP215
DoxorubicinHEP220
Compound XColon Cancer12

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory activity. The pyrazole derivatives have shown promise in reducing inflammation markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. The presence of the hydrazone linkage is believed to enhance its reactivity and interaction with biomolecules, leading to its observed pharmacological effects.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Case Study 1 : A derivative similar to methyl 4-(2-{...}) was tested for its ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, reinforcing the compound's anticancer potential.
  • Case Study 2 : Another study assessed the anti-inflammatory effects of a related pyrazole compound in animal models of arthritis. The treated group exhibited lower levels of pro-inflammatory cytokines and improved mobility compared to untreated controls.

Properties

IUPAC Name

methyl 4-[(E)-[[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c1-27-19(26)14-4-2-12(3-5-14)11-21-24-18(25)17-10-16(22-23-17)13-6-8-15(20)9-7-13/h2-11H,1H3,(H,22,23)(H,24,25)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFGLSRQTVAUCC-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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